Lupinine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAWXXJVMJBAR-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197565 | |
| Record name | Lupinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-70-4, 10248-30-3 | |
| Record name | Lupinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lupinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupinine, (+/-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupinine | |
| Source | DTP/NCI | |
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| Record name | Lupinine | |
| Source | EPA DSSTox | |
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| Record name | Lupinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |
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| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUPININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUPININE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization of Lupinine
Historical Development of Total Synthesis Methodologies for Lupinine (B175516)
The total synthesis of this compound has evolved over decades, progressing from early methods that yielded racemic mixtures to sophisticated strategies achieving high enantioselectivity.
Early Racemic Synthetic Approaches
The first reported total synthesis of this compound in racemic form was accomplished in 1937 by Clemo, Morgan, and Raper. This pioneering work involved a multi-step sequence, starting from piperidine (B6355638) derivatives. Subsequent racemic syntheses were reported by Prelog in 1944 and Leonard in 1956, which aimed to improve yields but still resulted in racemic products. These early approaches often featured the construction of the quinolizidine (B1214090) ring system through methods such as C-alkylation, reduction, and intramolecular N-alkylation, or intramolecular cyclizations of ketone-based nucleophiles onto tetrahydropyridinium or pyridinium (B92312) species. Another route involved a biomimetic approach based on an intramolecular Mannich cyclization. More recently, intermolecular additions of functionalized organometallic reagents to N-acylpyridinium species have also been employed in racemic approaches to both this compound and epithis compound. A concise three-step synthesis of (±)-lupinine from pyridine (B92270) and glutaryl chloride has also been reported, utilizing a dearomative cyclization to form the quinolizidine core followed by a two-step reduction sequence. nih.govacs.org
Evolution of Enantioselective Strategies
The introduction of enantioselective synthesis marked a crucial advancement in this compound chemistry, enabling the preparation of the biologically active (-)-lupinine. The first enantioselective synthesis of this compound was achieved in 1966 by Goldberg and Ragade, employing chiral resolution techniques to obtain (-)-lupinine with high enantiomeric excess. acs.org This landmark synthesis demonstrated the feasibility of preparing enantio-pure this compound, paving the way for the development of more efficient asymmetric methodologies. Early attempts at asymmetric synthesis also included enamine carboxylation using a menthyl chloroformate, which achieved a modest enantiomeric enrichment of approximately 10%. The evolution of enantioselective strategies has been driven by the need for more direct and efficient routes that control stereochemistry from the outset, rather than relying on the separation of enantiomers from a racemic mixture.
Modern Enantioselective Total Synthesis of (-)-Lupinine
Modern synthetic efforts towards (-)-lupinine have focused on developing highly efficient and stereocontrolled routes, often employing advanced catalytic systems and innovative strategies for chirality control.
Control of Chirality and Stereoisomer Generation
Controlling chirality and the generation of specific stereoisomers is paramount in the synthesis of (-)-lupinine. Various strategies are employed to achieve high levels of enantiocontrol and diastereocontrol. Asymmetric induction can be achieved through the use of chiral starting materials, chiral reagents, or chiral catalysts. In the double Mitsunobu approach, asymmetric addition using a Lewis acid is employed to establish the initial stereochemistry, which is then inverted through the Mitsunobu reaction. wikipedia.org The use of enantiopure building blocks, such as the enantiopure tertiary dibenzylamine (B1670424) in the 8-step synthesis, ensures that the desired stereochemistry is carried through the synthetic route. ox.ac.uknih.gov Organocatalysis, particularly with chiral secondary amine catalysts, allows for the induction of asymmetry in key bond-forming steps, such as the aza-Michael reaction. researchgate.netsemanticscholar.orgmdpi.comacs.org The choice of catalyst and reaction conditions are critical for controlling the stereochemical outcome. semanticscholar.org The biosynthesis of (-)-lupinine in plants provides insights into natural strategies for stereocontrol, involving enzymatic reductions that occur with specific facial selectivity. wikipedia.orgrsc.org
Design and Synthesis of Novel this compound Derivatives and Analogues
The this compound core structure serves as a scaffold for the design and synthesis of novel derivatives and analogues with modified chemical and biological properties. Research in this area is driven by the potential to develop new compounds with enhanced or altered activities. Various types of this compound derivatives have been synthesized, including ester, amine, imide, halogen, thio-, and O-acyl derivatives. researchgate.netmdpi.com Acylation of this compound with acid chlorides, such as cinnamoyl chloride and lipoic acid chloride, in the presence of a base like triethylamine (B128534), yields O-acyl derivatives such as O-cinnamoylthis compound and O-lipoylthis compound. researchgate.net Novel this compound triazole derivatives have been synthesized through the reaction of this compound azide (B81097) with terminal alkynes via Cu(I)-catalyzed 1,3-dipolar cycloaddition (Click chemistry). mdpi.commdpi.com These triazole derivatives contain various substituents at the C-4 position of the 1,2,3-triazole ring. mdpi.commdpi.com Another approach involves the synthesis of functional quinolizidine alkaloids containing alkoxy groups and phosphine (B1218219) or phosphine chalcogenide fragments from the vinyl ether of enantiomerically pure this compound and secondary phosphines or phosphine sulfide. arkat-usa.orgresearchgate.net This reaction proceeds via radical initiation to yield anti-Markovnikov adducts. arkat-usa.orgresearchgate.net The phosphine moieties can then be oxidized to the corresponding phosphine chalcogenides. arkat-usa.orgresearchgate.net The design of these derivatives often involves incorporating different functional groups or modifying the quinolizidine skeleton to explore their impact on biological activity and physicochemical properties.
Synthesis of this compound Esters and Amide Derivatives
This compound esters are among the most extensively studied derivatives, known for exhibiting various biological activities. nih.gov The synthesis of this compound esters typically involves the reaction of this compound with carboxylic acids or their activated forms, such as acid chlorides or anhydrides. researchgate.netcommonorganicchemistry.com
Amide derivatives of this compound have also been synthesized, often based on aminothis compound. sapub.orgresearchgate.net The synthesis of these amide derivatives can be achieved by reacting aminothis compound with chlorohydrides of substituted benzoic acids. sapub.org This reaction can be carried out with or without the presence of triethylamine, and short-term heating may be required to maximize the yield. sapub.org Spectroscopic methods such as IR, PMR, and mass spectrometry are used to confirm the structure of the synthesized amide derivatives. sapub.orgiejrd.com
Development of Triazole-Based this compound Analogues via Click Chemistry
Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to synthesize triazole-based this compound analogues. nih.govmdpi.com This approach involves the reaction of this compound azide with terminal alkynes. researchgate.netmdpi.com
A general procedure for the synthesis of these triazole derivatives involves stirring a mixture of this compound azide and a substituted acetylene (B1199291) in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 75°C) in the presence of copper(II) sulfate (B86663) pentahydrate and sodium ascorbate. nih.govmdpi.com The reaction progress is typically monitored by thin-layer chromatography (TLC). nih.govmdpi.com After the reaction, the product can be isolated by filtration, washing, drying, and subsequent chromatography on a silica (B1680970) gel column using appropriate eluents such as chloroform (B151607) or mixtures of chloroform and ethanol. nih.govmdpi.com This method has successfully yielded (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine derivatives with various substituents at the C-4 position of the triazole ring. researchgate.netmdpi.commdpi.com
Data for the synthesis of some triazole derivatives is presented below:
| Reactants | Conditions | Products | Yield (%) |
| This compound azide, Substituted acetylene | DMF, CuSO₄·5H₂O, Sodium ascorbate, 75°C, 4-6 h (TLC control) | (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine derivatives (Compound 5a-e) | Not specified nih.gov |
| This compound azide (1), Alkyne (2, 3, or 4) | DMF, CuSO₄·5H₂O, Sodium ascorbate, 75 °C, 6–8 h (TLC monitoring) | (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines (5–7) with various substituents at C-4 | Not specified mdpi.com |
| This compound azide (1), Diastereomeric alkyne (3) | DMF, CuSO₄·5H₂O, Sodium ascorbate, 75 °C, 6–8 h (TLC monitoring) | Mixture of unseparated diastereomers (6a,b) in a 4:1 ratio | Not specified mdpi.com |
Preparation of Isothiocyanate and Azidothis compound Derivatives
The synthesis of isothiocyanate and azidothis compound derivatives involves specific chemical transformations of the this compound structure. Isothiocyanate this compound can be prepared from aminothis compound by reaction with thiophosgene (B130339) in the presence of a base like triethylamine. researchgate.net
Azidothis compound derivatives, such as this compound azide, are important intermediates for further derivatization, particularly for click chemistry reactions. researchgate.netmdpi.com this compound azide can be obtained from this compound through a two-step process. mdpi.com Initially, (-)-lupinine is reacted with methanesulfonyl chloride in the presence of triethylamine in dichloromethane (B109758) to yield (1R,9aR)-(octahydro-2H-quinolizine-1-yl)methyl methanesulfonate. mdpi.com This product is then treated with sodium azide in dimethylformamide (DMF) to afford the organic quinolizine azide. mdpi.com Another approach to synthesize azidothis compound involves the nucleophilic substitution of chlorothis compound with sodium azide. researchgate.net Chlorothis compound can be obtained by reacting this compound with thionyl chloride. researchgate.net
Synthesis of Functionalized Quinolizidine Alkaloids Incorporating Heteroatoms
The quinolizidine core of this compound can be functionalized to incorporate heteroatoms, leading to a variety of modified alkaloids. While the provided search results specifically detail the incorporation of nitrogen in the form of triazole rings (as discussed in section 3.3.2), the broader chemical literature describes methods for introducing other heteroatoms or functional groups into the quinolizidine framework. These methods often involve multi-step synthetic routes starting from this compound or related precursors, utilizing reactions such as alkylation, acylation, and cyclization to build complexity and introduce heteroatoms at specific positions on the quinolizidine scaffold. The synthesis of such functionalized derivatives is crucial for exploring new chemical space around the this compound structure.
Chemical Modifications for Structure-Activity Relationship Studies
Chemical modifications of this compound are extensively performed to understand the relationship between the structural features of its derivatives and their biological activities. nih.govresearchgate.netresearchgate.netmdpi.com By systematically altering different parts of the this compound molecule, researchers can identify key functional groups or structural motifs responsible for observed biological effects. researchgate.netmdpi.com
Studies have focused on modifying the hydroxymethylene group through esterification and the introduction of triazole rings via click chemistry. nih.govresearchgate.netmdpi.com These modifications have allowed for the evaluation of how different substituents impact various activities. nih.govresearchgate.netmdpi.com For instance, the nature of the substituent at the C-4 position of the triazole ring in triazole-based this compound derivatives has been shown to influence antiviral activity. mdpi.com The development of structure-activity relationship (SAR) models, sometimes employing computational methods like linear discriminant analysis (LDA) based on physicochemical descriptors, aids in predicting the activity of new this compound derivatives and guiding the design of more potent compounds. researchgate.netmdpi.com
| Compound Class | Examples of Modifications | Impact on Activity |
| This compound Esters | Various carboxylic acid esters | Influences antiviral, antitumor, hepatoprotective, local anesthetic, anti-tuberculosis, and anticholinesterase activities. nih.gov |
| Triazole Derivatives | Various substituents at C-4 of the triazole ring | Affects hemorheological, antimicrobial, cytotoxic, and antiviral activities. nih.govresearchgate.netmdpi.com |
| Amide Derivatives | Amide bond with substituted benzoic acids | Synthesized for potential biological properties. sapub.org |
| Azide Derivatives | Introduction of azide group (intermediate) | Enables click chemistry for triazole synthesis. researchgate.netmdpi.com |
| Isothiocyanate Derivatives | Introduction of isothiocyanate group | Synthesized for potential pharmacological properties. researchgate.netresearchgate.net |
Pharmacological and Biological Activities of Lupinine and Its Derivatives
Neuropharmacological Activities and Receptor Interactions
Lupinine (B175516) is known to interact with the central nervous system and can act as a neuromodulator. ugent.bewikipedia.org Its unique interactions with various receptors have made it a compound of interest in pharmaceutical research, particularly for its potential effects on neural pathways. ugent.be Research has explored its possible therapeutic benefits, including analgesic properties and applications in neurodegenerative disease research. ugent.be
Mechanisms of Acetylcholinesterase (AChE) Inhibition
This compound hydrochloride has been identified as a reversible inhibitor of acetylcholinesterases. wikipedia.org The mechanism of action involves the structural similarity between this compound, a nitrogen-containing heterocycle, and the ammonium (B1175870) head of acetylcholine (B1216132), the endogenous substrate for AChE. wikipedia.org At physiological pH, the amine group of this compound becomes protonated, facilitating an ion-ion interaction with the anionic site within the active center of AChE. wikipedia.org This interaction leads to the formation of an enzyme-sorption complex that physically obstructs the access of acetylcholine to the active site, thereby reducing its catalytic hydrolysis and subsequent breakdown. wikipedia.org
Further research into this compound derivatives, specifically triazole and ester analogs, has revealed competitive AChE inhibition. wikipedia.org These derivatives engage in dual-binding interactions at both the catalytic and peripheral anionic sites of the enzyme. wikipedia.org Modifications to the structure of this compound, such as the addition of bulky ester groups or triazole substituents, have been shown to enhance this inhibitory activity. wikipedia.org For instance, a specific triazole derivative, referred to as compound 15, demonstrated potent mixed-type AChE inhibition in studies. wikipedia.orgfishersci.at Molecular docking studies have been utilized to visualize and understand the interactions between these derivatives and the AChE binding site. wikipedia.org
Interaction with Cholinergic Receptors: Muscarinic and Nicotinic Binding Affinities
Beyond its effects on AChE, this compound has also demonstrated binding affinity for both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org Studies indicate that this compound exhibits a preferential binding to muscarinic receptors. wikipedia.orgguidetopharmacology.org
Reported IC50 values for this compound's binding affinity are >500 μM for nicotinic receptors and 190 μM for muscarinic receptors. wikipedia.orgwikipedia.org While these binding affinities have been established, the precise nature of this interaction—whether agonistic or antagonistic—remains to be definitively determined through further research. wikipedia.org
Ligand Binding to Serotonin (B10506) Receptors (5-HT3 and 5-HT4)
Research has also explored the interaction of this compound derivatives with serotonin receptors, specifically the 5-HT3 and 5-HT4 subtypes. Compounds featuring an octahydro quinolizine nucleus, characteristic of this compound, have been investigated as ligands for these receptors. mdpi.comresearchgate.net Studies involving 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives of this compound, epi-lupinine, and lupinylamine have assessed their capacity to displace specific radioligands from 5-HT3 and 5-HT4 receptors. nih.gov These synthesized derivatives showed moderate activity in these binding assays, with IC50 values falling within the micromolar range. nih.govamazonaws.com
Neuromodulatory Roles and Central Nervous System Effects
This compound's interaction with the central nervous system underscores its potential neuromodulatory roles. ugent.bewikipedia.org Some research suggests that quinolizidine (B1214090) alkaloids, including this compound, may exert neurological effects and potentially influence neurotransmitter systems. wikipedia.org
In comparative studies, this compound and extracts containing lupin alkaloids have been observed to have effects on the central nervous system. For instance, a study in mice indicated that this compound and a lupin extract had a weak sedative effect. nih.gov Furthermore, investigations into lupin protein hydrolysates, which contain lupin alkaloids, have shown anxiolytic-like effects and an improvement in antioxidant status within the central nervous system in mouse models. alfa-chemistry.comnih.gov While these findings relate to broader lupin compounds, they support the notion of CNS activity associated with this class of alkaloids.
Research on Potential in Neurodegenerative Disease Management
The potential of this compound in the management of neurodegenerative diseases has been an area of active research. ugent.be The compound's unique receptor interactions are of interest for the development of novel therapeutic strategies targeting neural pathways implicated in these conditions. ugent.be
Given that the inhibition of acetylcholinesterase is a key therapeutic approach for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, the demonstrated AChE inhibitory activity of this compound and its derivatives highlights their potential in this domain. wikipedia.orgfishersci.at this compound and its modified structures, particularly certain triazole and ester analogs, are being explored as promising AChE inhibitors for these applications. wikipedia.orgwikipedia.orgfishersci.at Additionally, research on lupin protein hydrolysates has indicated their potential as components in nutritional therapies for neurodegenerative diseases, partly attributed to their antioxidant effects in the brain. nih.gov Studies on other quinolizidine alkaloids, such as lupanine (B156748) and 17-oxo-sparteine, have also shown neuroprotective effects against amyloid-beta toxicity in cellular models, suggesting that activation of nicotinic acetylcholine receptors, to which this compound also binds, could be a relevant mechanism.
Antimicrobial and Antiviral Properties of this compound Analogues
This compound and its derivatives have demonstrated notable antimicrobial and antiviral properties. This compound itself possesses bactericidal characteristics against various bacterial strains, suggesting its potential as a natural antimicrobial agent capable of inhibiting the growth of specific pathogens. wikipedia.org Studies have shown that this compound and its triazole derivatives exhibit moderate activity against gram-positive bacteria, such as Staphylococcus aureus, and higher efficacy against gram-negative bacteria like Escherichia coli. wikipedia.org
Analytical Methodologies for Lupinine and Quinolizidine Alkaloid Profiling
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating lupinine (B175516) from other compounds present in plant extracts, including other quinolizidine (B1214090) alkaloids.
Thin-Layer Chromatography (TLC) for Initial Screening
Thin-layer chromatography (TLC) has historically been used for the initial analysis and separation of quinolizidine alkaloids. d-nb.infoacs.orgnih.gov This technique involves separating compounds on a thin layer of stationary phase coated on a plate, using a mobile phase to move the compounds at different rates. Detection is often achieved using visualizing agents such as Dragendorff's reagent or I2/KI. d-nb.info While TLC is a simple and cost-effective method useful for initial screening and qualitative analysis of less complex mixtures, its limitations become apparent when dealing with complex alkaloid profiles, which can contain numerous major and minor QAs. d-nb.info
Gas Chromatography–Mass Spectrometry (GC–MS) for Qualitative and Quantitative Analysis
Gas Chromatography–Mass Spectrometry (GC–MS) is a widely used technique for the analysis and quantitation of quinolizidine alkaloids, including this compound. mdpi.comresearchgate.net GC-MS offers good separation capabilities for volatile and semi-volatile compounds like QAs. The mass spectrometer provides structural information based on the fragmentation patterns of the separated compounds, aiding in their identification. mdpi.comresearchgate.net GC-MS methods have been developed for the accurate analysis of QAs with similar structures. acs.orgnih.gov However, some studies indicate that GC-MS analysis can involve complicated preconditioning processes, long analytical times, and may exhibit poor reproducibility compared to other methods like LC-MS. acs.orgnih.gov GC-MS can also be used to verify the identity of alkaloids when analytical standards are not available for LC-MS/MS analysis. mdpi.comnih.gov
Liquid Chromatography–Mass Spectrometry (LC–MS/MS and UPLC–MS/MS) for Comprehensive Profiling
Liquid Chromatography–Mass Spectrometry (LC–MS) and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) are powerful techniques for the comprehensive profiling and quantification of quinolizidine alkaloids, including this compound, especially in complex matrices like food products. acs.orgnih.goveurofins.detandfonline.comnih.govresearchgate.net These methods offer advantages such as minimal sample pretreatment, shorter analysis times, and high sensitivity and specificity. acs.org
UPLC-MS/MS methods have been developed and validated for the rapid and simultaneous quantification of multiple QAs, including this compound, lupanine (B156748), 13-hydroxylupanine, angustifoline (B156810), and sparteine (B1682161). acs.orgnih.govresearchgate.net Validation parameters for such methods typically include detection limits, quantification limits, linearity, precision, and accuracy. For instance, a validated UHPLC-MS/MS method for the simultaneous quantification of seven QAs, including this compound, in lupin-containing foods reported detection limits between 0.5 and 1.7 mg/kg and quantification limits between 1.5 and 5.7 mg/kg. acs.orgtandfonline.comresearchgate.net Linearity was typically greater than 0.9992, and precision was less than 3.1%. acs.orgnih.govresearchgate.net Recoveries for different QAs at various concentrations ranged from 89.5% to 106.2%. acs.orgnih.govresearchgate.net LC-MS/MS is the recommended method for monitoring quinolizidine alkaloids in lupins and lupin-derived food by regulatory bodies. windows.net
Research findings using LC-MS/MS and UPLC-MS/MS have provided detailed QA profiles in various lupin species and processed foods. For example, studies have shown that lupanine is often the major QA in raw lupin beans, while this compound and sparteine may be present in smaller amounts. acs.orgnih.govresearchgate.net LC-MS/MS methods can detect a wide range of QAs with low limits of quantification, such as 10 mg/kg for lupin seeds and 1 mg/kg for processed food containing lupins. eurofins.de
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is another chromatographic technique used for the separation and detection of quinolizidine alkaloids. While GC-MS and LC-MS/MS are more commonly applied for quantitative analysis and comprehensive profiling, HPLC is a convenient method, particularly for the preparative isolation of QAs. d-nb.infomdpi.com HPLC coupled with detectors like Diode Array Detection (DAD) or Electrochemical Detection (ECD) can be used for the analysis of QAs. researchgate.net However, the application of HPLC for quantitative analysis of QAs has been reported as extremely limited compared to GC-based methods. mdpi.com
Spectroscopic Characterization and Quantification Methods
Spectroscopic techniques play a vital role in the structural elucidation and, in some cases, quantification of this compound and other quinolizidine alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound and other quinolizidine alkaloids. mdpi.comresearchgate.netdntb.gov.uajmaterenvironsci.comacs.orgresearchgate.net Both 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. researchgate.netdntb.gov.uajmaterenvironsci.comacs.orgresearchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Correlation), are particularly useful for assigning signals and determining the connectivity of atoms within the complex quinolizidine ring system. mdpi.comdntb.gov.ua
NMR spectroscopy has been used to define the identity of isolated quinolizidine alkaloids by comparing experimental data with literature values. mdpi.com Theoretical structural studies of this compound using techniques like NMR have also been conducted to understand its configurations and properties. jmaterenvironsci.comresearchgate.net While traditionally used for qualitative purposes, quantitative NMR spectroscopy (qNMR) has emerged as a method for the simultaneous quantitation of multiple lupin alkaloids, addressing the challenge of limited commercial availability of some QA standards. mdpi.comresearchgate.net
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are valuable tools for the vibrational analysis of this compound and other QAs. These techniques provide information about the functional groups and molecular structure of the alkaloids based on their interaction with infrared light or inelastic scattering of monochromatic light. Studies have utilized IR and Raman spectroscopy for the analysis of QAs in Lupinus species. acs.orgresearchgate.net Research on the structural and spectroscopic properties of (+)- and (-)-lupinine in different media has investigated their infrared and Raman spectra, suggesting the presence of different conformational forms in solution. researchgate.net
Near-Infrared Spectroscopy for Rapid Assessment
Near-infrared spectroscopy (NIRS) offers a rapid and non-destructive approach for the assessment of chemical composition, including alkaloid content, in plant materials. NIRS has been explored for the rapid assessment of economic value indicators, such as protein, oil, and quinolizidine alkaloid contents, in narrow-leaved lupine seeds. fao.org While calibration models using NIRS have shown promise for rapid assessment of protein and oil content, their accuracy for alkaloid indicators has been reported to be less significant compared to chemical methods like GC-MS. fao.org This suggests that while NIRS can be useful for quick screening, more precise quantification of QAs may require other techniques.
Electrophoretic Methods: Capillary Electrophoresis (CE) Applications
Capillary electrophoresis (CE) is an electrophoretic technique that has been applied to the analysis of quinolizidine alkaloids. CE offers advantages such as high separation efficiency, small sample volume requirements, and relatively short analysis times. CE methods have been reported for the analysis of QAs in Lupinus species. acs.orgresearchgate.net
Development and Validation of Robust Analytical Procedures
The development and validation of robust analytical procedures are essential to ensure the reliability and accuracy of this compound and quinolizidine alkaloid analysis. This involves optimizing extraction and sample preparation, and validating method performance parameters such as linearity, precision, and accuracy. nih.govacs.orgresearchgate.nettandfonline.com
Optimization of Extraction and Sample Preparation Protocols
Optimizing extraction and sample preparation protocols is a critical first step in QA analysis. Various methods have been investigated for extracting QAs from lupin seeds and processed foods. Studies have compared different extraction solvents, such as methanol (B129727) and acetonitrile (B52724), and extraction techniques, including shaking and ultrasonic extraction. nih.govacs.orgresearchgate.net For instance, 80% methanol has been found to be more efficient than 80% acetonitrile for QA extraction, and ultrasonic extraction demonstrated higher efficiency compared to shaking. nih.govacs.orgresearchgate.net Optimal extraction times have also been determined, with efficient extraction of several QAs achieved within 60 minutes using ultrasonic extraction with 80% methanol. nih.govacs.orgresearchgate.net Sample preparation protocols must also aim to minimize matrix interference from co-eluting compounds.
Method Validation for Linearity, Precision, and Accuracy
Analytical method validation involves evaluating several performance characteristics to confirm that the method is suitable for its intended purpose. Key validation parameters include linearity, precision, and accuracy. nih.govacs.orgresearchgate.nettandfonline.comresearchgate.neteuropa.eu
Linearity: Linearity assesses the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu Validation studies for QA analysis using techniques like UPLC-MS/MS have reported linearity with correlation coefficients (R²) greater than 0.9992. nih.govacs.orgresearchgate.net
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. europa.eu Precision is typically evaluated at different levels, such as repeatability (intra-day) and intermediate precision (inter-day). tandfonline.comeuropa.eu Reported precision values for QA analysis have been less than 3.1%. nih.govacs.orgresearchgate.net
Accuracy: Accuracy represents the closeness of agreement between the value obtained by the analytical procedure and the accepted true value. europa.eu Accuracy is often assessed through recovery experiments, where known amounts of standards are added to samples and the percentage recovered is determined. tandfonline.comeuropa.eu Recovery rates for QA analysis in lupin samples have ranged from 89.5% to 106.2%. nih.govacs.orgresearchgate.net
Method validation parameters for the analysis of QAs, including this compound, have been established for various analytical techniques, demonstrating acceptable levels of linearity, precision, and accuracy within specific concentration ranges. nih.govacs.orgresearchgate.nettandfonline.com
Challenges in Quantitative Analysis and Reference Standard Availability
Quantitative analysis of this compound and other QAs can face challenges, particularly regarding the availability of reference standards. While some major QAs like lupanine, 13-hydroxylupanine, angustifoline, sparteine, and this compound are commercially available with good purity, the availability of standards for other QAs is limited. nih.govacs.orgmdpi.comresearchgate.net This lack of readily available and often costly reference standards complicates accurate quantification, especially when analyzing the diverse alkaloid profiles present in different lupin species. mdpi.comresearchgate.net In some cases, quantification is performed by comparing relative peak areas to an available standard, which can introduce uncertainty in reported concentrations. mdpi.comresearchgate.netresearchgate.net The absence of isotopically labelled analogues also poses a challenge for certain quantitative methods. mdpi.comresearchgate.net
Ecological and Agricultural Significance of Lupinine
Role in Plant Defense Mechanisms Against Herbivory and Pathogens
Alkaloids, including lupinine (B175516), are a diverse group of secondary metabolites in plants that serve various functions, such as defense against bacterial, viral, and fungal diseases, as well as deterring herbivores. tandfonline.comnumberanalytics.com
Deterrence of Herbivores Through Alkaloid Production
Lupin alkaloids, including this compound, contribute to the bitter taste of the plants, acting as a defensive mechanism against herbivores. wikipedia.orgscripps.edu The presence of these alkaloids can make plants unpalatable or toxic, thereby deterring consumption. numberanalytics.com Studies have shown that quinolizidine (B1214090) alkaloids, such as lupanine (B156748), can deter the feeding of terrestrial slugs. cabidigitallibrary.org While this compound itself was not found to be a feeding deterrent for spruce budworm larvae in one study, other lupine alkaloids were highly effective, indicating variability in herbivore response to different alkaloids within the same structural class. oup.com The concentration of QAs in lupins can be high, making up to 5% of the plant's dry weight, which contributes to their defense against pests and herbivores. tandfonline.com Bitter lupin varieties, which have higher QA levels, are less susceptible to wounding and infections. tandfonline.com
Antimicrobial and Antifungal Defense in Plants
Alkaloids can protect plants against pathogens by inhibiting microbial growth or triggering plant defense responses. numberanalytics.com Some alkaloids possess antifungal or antibacterial properties. numberanalytics.com Lupine alkaloid extracts have demonstrated antimicrobial activity against various microorganisms, including inhibitory effects on Gram-negative and Gram-positive bacteria, and significant antifungal activity against various fungi. nih.govnih.govscripps.edu Lupine extracts containing quinolizidine alkaloids have shown activity against pathogens such as Fusarium solani, Alternaria solani, and Rhizoctonia solani. nih.gov
Insecticidal and Antifeedant Actions of this compound
This compound functions as an insect antifeedant and exhibits insecticidal properties. wikipedia.org Its activity is partly attributed to the inhibition of acetylcholinesterase, an enzyme crucial for neurotransmission in insects.
Effects on Insect Growth and Development
Some alkaloids, including this compound and cytisine, have been shown to have an inhibiting effect on the growth and development of certain insects, such as the pea aphid (Acyrthosiphon pisum) and the two-striped grasshopper (Melanoplus bivittatus). cdgreengold.comcdnsciencepub.com In studies using synthetic diets, this compound produced less severe toxic effects on Melanoplus bivittatus nymphs compared to some other plant chemicals, but it still affected their survival and development. cdnsciencepub.com
Specific Insecticidal Activity against Agricultural Pests and Vectors
This compound has demonstrated effectiveness as an insecticide against culicine mosquito larvae, which are known vectors for various diseases, including those caused by viruses, filarial worms, and avian malaria. wikipedia.org Plant latex from Anabasis aphylla, which contains this compound, has been shown to kill larvae of Culex pipiens, C. territans, and C. quinquefasciatus. scirp.orgscirp.org Lupine extracts containing quinolizidine alkaloids, including this compound, have also shown high efficacy as a bio-insecticide against the nymphs and adults of American and German cockroaches. ekb.eg The insecticidal mechanisms of these alkaloids involve binding to nicotinic acetylcholine (B1216132) receptors and acting as antagonists of muscarinic acetylcholine receptors, disrupting excitatory neurotransmission. ekb.eg
This compound-Producing Plants as Ecosystem Engineers
While the direct role of this compound in the ecosystem engineering capabilities of lupine plants is not explicitly detailed in the provided information, lupins themselves are recognized as ecosystem engineers. uvm.edufrontiersin.orgnih.gov Ecosystem engineers are organisms that significantly modify their environment, affecting the distribution of resources and habitat availability for other species. udec.clgreenlightco.co.uk Lupins, being legumes, are known for their ability to fix nitrogen, which alters soil nutrient content. wikipedia.orgfrontiersin.org This increased nitrogen can facilitate the establishment of other plant species, including invasive ones. frontiersin.org The presence of lupine stands can also affect plant diversity, richness, and community composition. frontiersin.org While the physical and nitrogen-fixing aspects of lupins are key to their ecosystem engineering role, the presence of secondary metabolites like this compound, which influence interactions with herbivores and pathogens, likely contributes to their success and impact within an ecosystem, indirectly supporting their role as ecosystem engineers by enhancing their survival and competitive ability.
Contribution to Nitrogen Fixation and Nutrient Mobilization
Lupinus species, as legumes, are well-known for their ability to fix atmospheric nitrogen through symbiotic relationships with Rhizobium bacteria, a process that occurs in root nodules. acs.orgnih.govmdpi.com This nitrogen fixation significantly enriches the soil, reducing the need for external nitrogen fertilizers and contributing to sustainable agricultural systems. tandfonline.commdpi.com
Allelopathic Interactions with Surrounding Flora
Allelopathy refers to the chemical interactions between plants, which can be either inhibitory or stimulatory, mediated by the release of biochemicals into the environment. researchgate.netresearchgate.netcabidigitallibrary.orgmdpi.com this compound and other QAs are considered potential allelopathic compounds in Lupinus species. researchgate.net These alkaloids can be released into the surrounding environment through root exudates, leachates from plant residues, and decomposition. researchgate.netmdpi.com
Research indicates that quinolizidine alkaloids, including lupanine and 13-tigloyloxylupanine, can inhibit the germination and growth of other plant species. researchgate.net For example, studies have shown that mixtures of QAs can inhibit the germination of Lactuca sativa (lettuce) seeds. researchgate.net Leaf litter leachates from Lupinus polyphyllus, which contain alkaloids like lupanine and sparteine (B1682161), have been shown to reduce the germination and root growth of native grasses and forbs. researchgate.net This allelopathic effect can influence competitive interactions between plants and may contribute to the success of some lupin species, particularly invasive ones, in certain environments. researchgate.netresearchgate.net The strength of the allelopathic effect can vary depending on the concentration of the released compounds and the sensitivity of the surrounding plant species. researchgate.netmdpi.com
Agronomic Considerations and Environmental Factors Influencing Alkaloid Content
The concentration of quinolizidine alkaloids, including this compound, in lupin plants is a critical agronomic consideration, particularly for varieties intended for food and feed due to their potential toxicity at high levels. tandfonline.comfibl.orgwur.nlfibl.org The alkaloid content is influenced by a complex interplay of genetic and environmental factors. tandfonline.comfibl.org
Impact of Genotype-Environment Interactions on Alkaloid Profiles in Crops
The genotype of a lupin variety plays a significant role in determining its alkaloid profile and total alkaloid content. tandfonline.comfibl.orgfibl.orgopenagrar.de Traditional "bitter" lupin varieties naturally have high levels of alkaloids, which serve as a defense mechanism against pests and herbivores. ontosight.aifibl.orgwur.nlfrontiersin.org Breeding efforts have focused on developing "sweet" lupin cultivars with significantly reduced alkaloid content to make them suitable for consumption. fibl.orgwur.nlfrontiersin.org Genes like the pauper locus in Lupinus albus are known to reduce seed alkaloid content. wur.nlfrontiersin.org
However, even in sweet cultivars, alkaloid levels can fluctuate considerably due to interactions between the genotype and the environment. wur.nlopenagrar.de Studies have shown that different lupin genotypes can react differently to varying environmental conditions, leading to variations in their total alkaloid content. frontiersin.org For instance, some Lupinus luteus cultivars have shown increased total alkaloid content in specific environmental conditions. frontiersin.org This genotype-environment interaction poses a challenge for consistently producing low-alkaloid lupins for food and feed. wur.nl
Data illustrating the influence of genotype and growing system on alkaloid content in Lupinus angustifolius cultivars highlights this interaction:
| Genotype | Growing System | Mean Alkaloid Content (µg g⁻¹) |
| 'Vitabor' | Organic | 69 - 158 |
| 'Vitabor' | Conventional | 127 - 341 |
| 'Bo 083521 AR' | Organic | 71 - 151 |
| 'Bo 083521 AR' | Conventional | 127 - 225 |
| 'Boregine' | Organic | 308 - 1108 |
| 'Boregine' | Conventional | 445 - 1312 |
| 'Sanabor' | Conventional | High |
| 'Borlu' | Conventional | High |
Based on data from Jansen et al. openagrar.de
This table demonstrates that both genotype ('Vitabor' and 'Bo 083521 AR' generally having lower levels than 'Boregine', 'Sanabor', and 'Borlu') and growing system (conventional often resulting in higher levels than organic) significantly influence alkaloid content. openagrar.de
Adaptation of Lupinus Species to Soil Conditions and Abiotic Stresses
Lupinus species exhibit a notable ability to adapt to a range of soil conditions and tolerate various abiotic stresses, including low soil fertility, acidic soils, and drought. tandfonline.comacs.orgmdpi.comfrontiersin.org This adaptability is partly linked to their root system characteristics, such as the formation of cluster roots for nutrient acquisition in poor soils, and their ability to fix nitrogen. acs.orgnih.govmdpi.comfrontiersin.org
Environmental factors, particularly soil characteristics and climatic conditions, significantly influence the alkaloid content in lupins. tandfonline.comfibl.orgfibl.org Soil pH is a key factor, with lower soil pH typically leading to higher quinolizidine alkaloid levels in seeds of Lupinus angustifolius. tandfonline.comfrontiersin.orgresearchgate.net Potassium deficiency can also increase alkaloid levels, while phosphorus deficiency may reduce them. frontiersin.orgresearchgate.net
Abiotic stresses such as temperature and drought can also impact alkaloid production. acs.orgfrontiersin.orgresearchgate.netresearchgate.net Higher daily mean temperatures and drought stress have been associated with increased alkaloid accumulation in lupin seeds. acs.orgfrontiersin.orgresearchgate.net For example, a study observed a substantial increase in total alkaloids in Lupinus angustifolius with a relatively small increase in daily mean temperature. frontiersin.orgresearchgate.net The plant's response to these stresses can involve increased synthesis of secondary metabolites like alkaloids as a defense mechanism. tandfonline.comwur.nl
The ability of lupins to adapt to challenging environments while managing alkaloid production is crucial for their cultivation in diverse agricultural settings. acs.orgmdpi.com Understanding the complex interactions between genotype, environment, and alkaloid content is essential for breeding programs aimed at developing stable, low-alkaloid varieties suitable for various growing conditions. wur.nlsciencefeatured.com
Biotechnological and Genetic Engineering Approaches for Lupinine Production and Metabolism
Metabolic Engineering for Modifying Alkaloid Profiles in Lupin Crops
Metabolic engineering in lupins focuses on altering the biochemical pathways responsible for the synthesis and accumulation of quinolizidine (B1214090) alkaloids. This involves identifying key enzymes and regulatory genes within the pathway and manipulating their activity or expression.
Strategies for Reducing Total Alkaloid Content in Grains ("Sweet" Lupin Development)
The development of "sweet" lupin varieties, characterized by low levels of quinolizidine alkaloids in their seeds, has been a primary goal of lupin breeding since the 1930s. traitsource.commdpi.comnih.gov Wild lupin accessions can contain high concentrations of QAs, sometimes exceeding 11% of the seed dry weight. frontiersin.orgfrontiersin.org In contrast, sweet varieties typically contain less than 0.02% total alkaloids, a threshold considered safe for food and feed consumption. frontiersin.orgmdpi.comlegumehub.eunih.gov
Traditional breeding efforts have focused on identifying and incorporating naturally occurring recessive mutations that confer low alkaloid levels. frontiersin.orgfrontiersin.org For instance, the pauper locus in Lupinus albus is a major gene associated with reduced alkaloid content and has been widely used in breeding programs globally. mdpi.comfrontiersin.orglegumehub.eu Recent research has identified that the pauper locus encodes an acetyltransferase (AT) enzyme involved in the early stages of the QA biosynthetic pathway. nih.gov A single-nucleotide polymorphism (SNP) in this gene in pauper plants significantly impairs AT activity, leading to a blockage in the pathway and a substantial reduction in QA levels. nih.gov Studies have shown that homozygous knockout mutations in the AT gene can result in a 99% reduction in alkaloid content in seeds, achieving levels comparable to those in traditional sweet cultivars. traitsource.comnih.gov
While traditional breeding has been successful, modern approaches utilizing genetic and genomic resources are accelerating the development of sweet lupins. Techniques such as chemical mutagenesis, which is exempt from some GMO regulations, are being used to create mutant libraries for screening for low-alkaloid phenotypes. traitsource.com The identification of specific genes like the acetyltransferase at the pauper locus allows for more targeted breeding and potential genome editing strategies to reduce alkaloid content. frontiersin.org
The total alkaloid content can vary significantly depending on the lupin species and variety. The following table illustrates the typical range of alkaloid content in bitter and sweet lupin varieties:
| Lupin Type | Total Alkaloid Content (% of seed dry weight) |
| Bitter Cultivars | 0.5% to 6% mdpi.com |
| Sweet Varieties | Less than 0.02% frontiersin.orgmdpi.comlegumehub.eunih.gov |
Major alkaloids found in Lupinus albus seeds include lupanine (B156748), 13-hydroxylupanine, multiflorine, albine, angustifoline (B156810), and 11,12-seco-12,13-didehydromultiflorine. mdpi.com Lupanine is often the most abundant alkaloid and is strongly correlated with the total alkaloid content. mdpi.com
Directed Biosynthesis and Accumulation of Specific Value-Added Alkaloids
Beyond reducing total alkaloid content, metabolic engineering can also be directed towards enhancing the production and accumulation of specific quinolizidine alkaloids with potential industrial or pharmaceutical applications. While lupins naturally produce complex mixtures of QAs, some individual alkaloids, such as (-)-sparteine (B7772259), are of interest for their use in asymmetric chemical synthesis. nih.govresearchgate.netbiorxiv.orgnih.gov
Research has explored engineering Lupinus angustifolius (narrow-leafed lupin) to accumulate high levels of (-)-sparteine. nih.govresearchgate.netnih.gov By identifying and manipulating enzymes involved in the conversion of (-)-sparteine to other alkaloids, researchers have successfully altered the alkaloid profile. For example, two enzymes, a cytochrome P450 monooxygenase (CYP71D189) and a short-chain dehydrogenase/reductase (SDR1), are known to sequentially oxidize (-)-sparteine to (+)-lupanine. nih.govresearchgate.netbiorxiv.orgbiorxiv.org Knockout mutations in the CYP71D189 gene have resulted in a significant shift in alkaloid composition, with (-)-sparteine accounting for up to 96% of the total alkaloid content in the seeds of mutant plants. nih.govresearchgate.netbiorxiv.orgdntb.gov.ua This demonstrates the potential of metabolic engineering to turn lupins into a source for specific, high-value alkaloids.
Genetic Manipulation for Enhanced Plant Traits and Sustainable Agriculture
Genetic manipulation techniques are also being employed to improve other desirable traits in lupin, contributing to more sustainable agricultural practices.
Development of Disease-Resistant Lupin Varieties
Diseases caused by fungi and viruses pose significant threats to lupin production, leading to considerable yield losses. www.wa.gov.auncn.gov.pl Anthracnose, caused by Colletotrichum lupini, and Phomopsis stem blight, caused by Diaporthe toxica, are among the most devastating diseases affecting narrow-leafed lupin. ncn.gov.pl Cucumber mosaic virus (CMV) and bean yellow mosaic virus (BYMV) also impact grain lupin production. mdpi.com
Breeding for disease resistance is a key strategy to mitigate these threats. Sources of resistance have been identified in cultivated lupin species and their wild relatives. mdpi.com Molecular markers linked to resistance genes, such as Lanr1, Lanr2, and AnMan for anthracnose resistance in L. angustifolius, have been developed and are used in breeding programs. ncn.gov.pl
Genetic engineering approaches have also been investigated for introducing disease resistance. Studies have explored introducing viral resistance genes, such as those derived from BYMV, into narrow-leafed and yellow lupins. mdpi.com While some attempts have shown partial resistance, further research is needed to achieve robust and broad-spectrum resistance through genetic manipulation. mdpi.com Ongoing projects utilize genomic data and molecular techniques to identify resistance genes and develop markers for marker-assisted selection, aiming to breed elite cultivars with improved resistance to multiple diseases. www.wa.gov.au
Enhancing Lupin as a Sustainable Protein Source through Alkaloid Modulation
Lupin seeds are a valuable source of protein, dietary fiber, minerals, and vitamins, making them a promising alternative to other protein crops like soybean. mdpi.comlegumehub.eunih.govfrontiersin.org However, the presence of quinolizidine alkaloids limits their direct use in food and feed. frontiersin.orgnih.govgrdc.com.au Reducing alkaloid content through breeding or processing enhances the nutritional value and safety of lupin seeds. mdpi.comnih.gov
Modulating alkaloid levels is crucial for unlocking the full potential of lupin as a sustainable protein source. The development of sweet lupin varieties has been instrumental in this regard, allowing for the direct consumption of lupin seeds and their incorporation into various food products. nih.govgrdc.com.au Lupin flour can be added to wheat flour to improve the nutritional profile of baked goods. frontiersin.org
Utilization of Genomic and Post-Genomic Resources for Pathway Elucidation and Manipulation
Advancements in genomics and post-genomic technologies have significantly accelerated the understanding and manipulation of alkaloid biosynthesis in lupins. While the quinolizidine alkaloid biosynthetic pathway is not yet fully elucidated, genomic and transcriptomic resources are proving invaluable in identifying candidate genes and enzymes involved. frontiersin.orglegumehub.euresearchgate.netoup.com
High-quality genome sequences for species like Lupinus albus provide a foundation for identifying genes associated with alkaloid content and other traits. nih.govlegumehub.eu Comparative analysis of transcriptomic data from high and low alkaloid varieties, as well as different plant tissues, helps pinpoint genes involved in QA biosynthesis and transport. frontiersin.orgbiorxiv.org For instance, studies using tissue-specific RNA sequencing have revealed that alkaloid biosynthetic genes are strongly expressed in the epidermis of narrow-leafed lupin, challenging previous assumptions about the primary sites of synthesis. biorxiv.org
Molecular markers linked to low alkaloid loci have been developed, facilitating marker-assisted selection in breeding programs. frontiersin.orgfrontiersin.org The identification of genes underlying these loci, such as the acetyltransferase at the pauper locus, provides specific targets for genetic manipulation techniques like genome editing. nih.govfrontiersin.org
Detailed research findings utilizing these resources have contributed to a better understanding of the QA pathway. For example, the identification of CYP71D189 and SDR1 as enzymes involved in the conversion of sparteine (B1682161) to lupanine provides specific targets for metabolic engineering aimed at altering the QA profile. nih.govresearchgate.netbiorxiv.orgbiorxiv.org
Despite progress, gaps remain in the knowledge of the precise regulation of QA synthesis in lupins. nih.gov Continued utilization of genomic, transcriptomic, and metabolomic data, combined with functional characterization of candidate genes, is essential for a comprehensive understanding of the pathway and for developing more effective strategies for alkaloid modulation in lupin crops.
Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
Omics technologies have become indispensable tools in dissecting the biosynthesis of secondary metabolites like lupinine (B175516) nih.govnsf.gov. These approaches provide comprehensive insights into the genetic, transcriptional, translational, and metabolic landscapes of QA-producing plants.
Genomic resources for Lupinus species, particularly Lupinus angustifolius (narrow-leafed lupin), are increasingly available, including reference genome assemblies researchgate.netfrontiersin.org. These resources provide the foundation for identifying candidate genes involved in QA biosynthesis frontiersin.orgresearchgate.net.
Transcriptomics, often employing RNA sequencing (RNA-Seq), allows for the analysis of gene expression profiles in different lupin tissues and developmental stages, as well as under various environmental conditions frontiersin.orgoup.comecu.edu.auresearchgate.net. By comparing transcriptomes of high- and low-alkaloid varieties or different plant tissues, researchers can identify genes that are differentially expressed and are therefore potential candidates for involvement in QA biosynthesis and transport frontiersin.orgoup.comresearchgate.netjst.go.jpresearchgate.net. For example, transcriptomic analysis of a high-QA L. angustifolius variety identified 33 genes closely co-expressed with lysine (B10760008) decarboxylase (LDC), the first enzyme in the QA pathway, suggesting their potential roles in alkaloid biosynthesis oup.com. Studies have also used differential gene expression analysis between bitter (high QA) and sweet (low QA) cultivars to identify candidate genes jst.go.jpresearchgate.net.
Proteomics focuses on the identification and quantification of proteins within a plant sample ecu.edu.au. While the identification of most proteins involved in QA biosynthesis and transport remains a challenge, proteomic analysis of lupin leaves has been explored to identify proteins associated with alkaloid levels ecu.edu.au. Integrating proteomic data with transcriptomic and metabolomic data can provide a more complete picture of the metabolic network nih.govresearchgate.net.
Metabolomics involves the comprehensive analysis of metabolites present in a biological sample nih.govnsf.gov. This technology can be used to profile the different QAs present in various lupin species and tissues and to track their concentrations ecu.edu.aumdpi.com. Correlating metabolomic data with transcriptomic and genomic data can help link specific metabolites to the genes and enzymes responsible for their synthesis nih.govnsf.govuqtr.ca. Metabolomic profiling has revealed differentially expressed metabolites, including alkaloids, in studies combining transcriptomics and metabolomics researchgate.net.
Comparative and integrative analyses of data from these omics technologies facilitate the determination of gene function and can help pinpoint rate-limiting steps in the biosynthetic pathway nih.govuqtr.ca. Transcriptome co-expression network analysis, in particular, has been used to identify genes involved in specific pathways in plants nih.gov.
Targeted Gene Editing and Knockout Studies for Biosynthetic Pathway Dissection
Targeted gene editing techniques, such as CRISPR-Cas9, and gene knockout studies are powerful tools for functionally characterizing candidate genes and dissecting the this compound biosynthetic pathway nih.govzeclinics.comfrontiersin.orgnumberanalytics.comnih.gov. By specifically disrupting or reducing the expression of a gene, researchers can observe the resulting effect on alkaloid production and identify the gene's role in the pathway numberanalytics.com.
While the application of targeted gene editing specifically for this compound biosynthesis is an active area of research, studies in Lupinus species are exploring these techniques to understand QA accumulation frontiersin.org. The recalcitrant nature of some Lupinus species to tissue culture and transformation presents a challenge for applying these techniques frontiersin.org. However, efforts are underway to develop amenable transformation systems frontiersin.org.
Gene knockout studies, often achieved through techniques like CRISPR-Cas9, aim to render a specific gene inoperative to study its function zeclinics.comnumberanalytics.com. This can involve disrupting the gene sequence to cause a loss of expression or function zeclinics.com. By knocking out candidate genes identified through omics approaches, researchers can validate their involvement in the QA biosynthetic pathway and understand their specific enzymatic roles numberanalytics.com.
For instance, research has focused on genes associated with known steps in QA biosynthesis, such as lysine decarboxylase (LDC) and copper amine oxidase (CuAO), which are involved in the initial steps of converting lysine to cadaverine (B124047) and then to Δ¹-piperideine, a precursor for this compound and other QAs oup.commdpi.comnih.govfrontiersin.org. While only a few genes in the QA pathway have been fully characterized, targeted approaches are being applied to identify and validate the function of additional enzymes and transporters ecu.edu.aunih.govnih.govrsc.org.
Studies have also investigated major genetic loci controlling QA content, such as the iucundus locus in L. angustifolius, which is associated with low alkaloid content in seeds frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net. Transcriptome-derived investigations linked the RAP2-7 gene, encoding a transcription factor, to the iucundus locus and suggested its role in regulating alkaloid content researchgate.netfrontiersin.orgresearchgate.net. Functional studies, potentially involving gene editing of RAP2-7 or other candidate genes, could further elucidate their regulatory mechanisms and impact on this compound levels.
The use of these targeted approaches, in conjunction with the insights gained from omics technologies, is crucial for fully unraveling the complex network of genes and enzymes involved in this compound biosynthesis and for developing strategies to manipulate alkaloid content in lupin crops nih.govfrontiersin.orgrsc.org.
Q & A
Basic Research Questions
Q. What are the primary chromatographic methods for quantifying lupinine in Lupinus species, and how do their sensitivity and selectivity compare?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for this compound quantification, achieving detection limits of ~0.1 µg/mL. Gas chromatography-mass spectrometry (GLC-MS) offers higher specificity for distinguishing this compound from structurally similar quinolizidine alkaloids (e.g., sparteine, multiflorine) . Validation parameters (linearity, recovery rates) must be reported for reproducibility.
Q. How does this compound biosynthesis vary across Lupinus subspecies, and what genetic markers correlate with alkaloid accumulation?
- Methodological Answer : Transcriptomic analysis of Lupinus albus and L. varius orientalis reveals differential expression of lysine decarboxylase (LDC) and copper amine oxidase (CAO) genes during this compound biosynthesis. Comparative metabolomic profiling (e.g., LC-MS/MS) should be paired with qPCR to link gene expression to alkaloid yield .
Q. What are the challenges in isolating this compound from co-occurring alkaloids in plant extracts?
- Methodological Answer : Co-elution of this compound with epithis compound and multiflorine in polar solvents necessitates orthogonal purification (e.g., silica gel chromatography followed by recrystallization). Solvent systems like chloroform:methanol:ammonia (80:20:1) improve resolution .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported this compound pharmacological mechanisms (e.g., acetylcholinesterase inhibition vs. GABA modulation)?
- Methodological Answer : Use in vitro enzyme inhibition assays (Ellman’s method for AChE) and patch-clamp electrophysiology (for GABA receptors) under standardized conditions (pH 7.4, 37°C). Cross-validate with molecular docking simulations to identify binding affinities . Discrepancies may arise from stereochemical purity; chiral HPLC is critical for isolating enantiomers .
Q. How can isotopic labeling (e.g., ¹³C-glucose tracing) clarify this compound’s biosynthetic pathway in Lupinus root cultures?
- Methodological Answer : Pulse-chase experiments with ¹³C-labeled precursors, analyzed via NMR or high-resolution MS, track carbon flux through the cadaverine pathway. Time-course sampling (0–72 hrs) identifies rate-limiting steps .
Q. What statistical models best address variability in this compound content due to environmental stressors (e.g., drought, soil salinity)?
- Methodological Answer : Multivariate ANOVA with post-hoc Tukey tests compares alkaloid levels across stress treatments. Machine learning (random forest regression) predicts this compound yield based on soil pH, precipitation, and nutrient data .
Data Contradictions and Validation
Q. Why do alkaloid profiles of L. varius orientalis cultivars show discrepancies in this compound derivatives (e.g., presence/absence of tetrahydrorhombifoline)?
- Methodological Answer : Geographic and ontogenetic factors influence alkaloid synthesis. Replicate studies must standardize plant age, tissue type (leaves vs. seeds), and harvest season. Absence of tetrahydrorhombifoline in Egyptian cultivars vs. its presence in Mediterranean variants suggests epigenetic regulation .
Key Recommendations
- Stereochemical Analysis : Always report enantiomeric purity using chiral columns (e.g., Chiralpak IA) to avoid pharmacological misinterpretations .
- Reproducibility : Adopt NIH guidelines for preclinical studies, including detailed metadata on plant cultivation and extraction protocols .
- Interdisciplinary Collaboration : Combine phytochemical data with genomic insights (e.g., CRISPR-edited Lupinus lines) to probe biosynthetic bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
